molecular formula C24H31N3O8S B14772199 N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester

N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester

Cat. No.: B14772199
M. Wt: 521.6 g/mol
InChI Key: XZGBBZOXFMHCCM-UHFFFAOYSA-N
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Description

N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester is a synthetic compound used primarily in organic chemistry and biochemistry. It is known for its role as an intermediate in peptide synthesis and as a reagent in various chemical reactions. The compound is characterized by its yellowish powder appearance and high purity, typically ≥ 99%.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester involves several steps. Initially, L-lysine is protected with a Boc (tert-butoxycarbonyl) group at the alpha-amino position and a tosyl (p-toluenesulfonyl) group at the epsilon-amino position. The final step involves the esterification of the carboxyl group with 4-nitrophenol under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: The major products are derivatives of N-Boc-N6-tosyl-L-lysine with different substituents replacing the nitrophenyl ester group.

    Reduction Reactions: The major product is N-Boc-N6-tosyl-L-lysine with the nitro group reduced to an amine group.

Scientific Research Applications

N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester has several applications in scientific research:

    Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, facilitating the formation of peptide bonds.

    Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to various substrates.

    Radiolabelling: It serves as a synthon for indirect radiofluorination of biomolecules, which is crucial in molecular imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester involves its reactivity towards nucleophiles. The nitrophenyl ester group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in peptide synthesis and bioconjugation reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-N6-tosyl-L-lysine: Similar in structure but lacks the nitrophenyl ester group.

    N-Boc-L-lysine 4-nitrophenyl ester: Similar but lacks the tosyl group.

Uniqueness

N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester is unique due to the presence of both the tosyl and nitrophenyl ester groups. This combination provides enhanced reactivity and versatility in chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

(4-nitrophenyl) 6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBBZOXFMHCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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